molecular formula C14H11ClN2 B15046639 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 74420-04-5

1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15046639
CAS No.: 74420-04-5
M. Wt: 242.70 g/mol
InChI Key: XMXQYGXKPXYNAJ-UHFFFAOYSA-N
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Description

1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H11ClN2 and its molecular weight is 242.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

74420-04-5

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

1-benzyl-4-chloropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H11ClN2/c15-13-6-8-16-14-12(13)7-9-17(14)10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

XMXQYGXKPXYNAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C=CN=C32)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 7-Azaindole Scaffold Properties in 1-Benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a superior bioisostere to indole and purine. This guide focuses on the specific intermediate 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine , a critical junction molecule. The 4-chloro substituent provides an electrophilic handle for late-stage diversification (via SNAr or Pd-catalyzed coupling), while the N1-benzyl group serves as both a lipophilic anchor for hydrophobic kinase pockets and a stabilizing protecting group during harsh synthetic transformations.

Structural & Electronic Architecture

The utility of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine stems from its unique electronic distribution, which dictates both its binding affinity in biological systems and its reactivity in organic synthesis.

Electronic Descriptors & Hinge Binding

Unlike the electron-rich indole, the 7-azaindole core is electron-deficient due to the pyridine nitrogen (N7).

  • N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA). In kinase inhibitors, this mimics the N1 of adenine, binding to the hinge region backbone NH.

  • N1 (Pyrrole Nitrogen): In the unprotected form, this is a Hydrogen Bond Donor (HBD). However, in the 1-benzyl variant, this position is capped, directing binding affinity toward hydrophobic interactions (e.g., the "back pocket" of kinases) or serving as a steric block to force a specific binding orientation.

  • C4-Chlorine: The chlorine atom is activated by the electron-withdrawing nature of the pyridine ring (specifically the N7 atom), making the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Physicochemical Comparison (Indole vs. 7-Azaindole)

The introduction of the nitrogen at position 7 significantly alters physical properties:

PropertyIndole7-AzaindoleImpact on Drug Design
LogP ~2.14~1.657-Azaindole improves water solubility.
pKa (Conj. Acid) -2.4 (very weak base)~4.6 (Pyridine N)N7 can be protonated at physiological pH, aiding solubility.
Acidity (N1-H) pKa ~16.2pKa ~13.27-Azaindole is more acidic, facilitating easier N-alkylation.
C4-Reactivity Low (requires activation)High (SNAr active)Allows rapid library generation via C4-displacement.
Visualization: Pharmacophore & SAR Map

The following diagram illustrates the core electronic features and reactive sites.

G Core 1-Benzyl-4-chloro-7-azaindole (Scaffold) N7 N7 Position (H-Bond Acceptor) Kinase Hinge Binder Core->N7 Electronic Activation C4 C4-Chlorine (Electrophilic Handle) S_NAr & Suzuki Site Core->C4 Synthetic Diversity N1 N1-Benzyl Group (Hydrophobic Anchor) Targets Specificity Pockets Core->N1 Lipophilicity Modulation N7->C4 Activates C4 for Nucleophilic Attack

Figure 1: Structural Activity Relationship (SAR) map of the 1-benzyl-4-chloro-7-azaindole scaffold.

Synthetic Protocol: Accessing the Scaffold

Objective: Synthesis of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine from 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Reagents & Causality
  • Base (NaH vs. Cs₂CO₃): Sodium Hydride (NaH) is preferred for rapid, irreversible deprotonation due to the higher acidity of 7-azaindole (pKa ~13.2) compared to indole.[1][2][3] Cesium Carbonate is a milder alternative if base-sensitive functional groups are present on the benzyl halide.

  • Solvent (DMF): A polar aprotic solvent is required to solvate the cation (Na+) and leave the azaindole anion "naked" and highly nucleophilic for the SN2 attack.

  • Temperature (0°C to RT): The reaction is exothermic. Starting at 0°C prevents over-alkylation or polymerization.

Step-by-Step Methodology

Standard Operating Procedure (SOP):

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 4-chloro-7-azaindole (1.0 eq, e.g., 5.0 g) in anhydrous DMF (10 mL/g). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise. Caution: H₂ gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow (formation of the sodium salt).

  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.

    • If Solid: Filter the solid, wash with water and hexanes.

    • If Oil: Extract with EtOAc (3x), wash combined organics with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol or Flash Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the broad NH singlet (~12 ppm) and the appearance of the benzylic methylene singlet (~5.4 ppm, 2H).

  • Yield Target: >85%.

Reactivity Profile: The "Hub" Strategy

The 4-chloro group is the pivot point for this scaffold. Unlike 4-chloroindole, which is relatively inert to SNAr, the 4-chloro-7-azaindole undergoes facile displacement due to the para-nitrogen atom stabilizing the Meisenheimer intermediate.

Divergent Synthetic Pathways

Researchers can utilize two distinct mechanisms to functionalize the C4 position:

  • Path A: Nucleophilic Aromatic Substitution (SNAr)

    • Reagents: Primary/Secondary Amines, Alcohols.

    • Conditions: Heat (80–120°C), often without transition metals. Acid catalysis (pTSA) can assist by protonating N7, further activating the ring.

    • Utility: Rapid introduction of solubilizing groups (piperazines, morpholines).

  • Path B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

    • Reagents: Aryl/Heteroaryl Boronic Acids, Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃.

    • Conditions: 80–100°C, Dioxane/Water.

    • Utility: Building bi-aryl systems common in kinase inhibitors (e.g., Vemurafenib analogs).

Workflow Diagram

Reactivity cluster_0 Path A: S_NAr (Metal-Free) cluster_1 Path B: Suzuki Coupling (Pd-Cat) Start 1-Benzyl-4-chloro-7-azaindole SNAr_Cond Conditions: Amine (HNR2), Heat (100°C) Optional: Acid Catalyst Start->SNAr_Cond Suzuki_Cond Conditions: Ar-B(OH)2, Pd Catalyst Base, Dioxane/H2O Start->Suzuki_Cond SNAr_Prod C4-Amino Derivative (Solubility/H-Bonding) SNAr_Cond->SNAr_Prod Displacement of Cl Suzuki_Prod C4-Aryl Derivative (Kinase Specificity) Suzuki_Cond->Suzuki_Prod C-C Bond Formation

Figure 2: Divergent synthetic workflow for functionalizing the C4 position.

Medicinal Chemistry Applications

The 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold is not just a building block; it dictates the binding mode in the ATP-binding pocket of kinases.

Binding Modes: Normal vs. Flipped

X-ray crystallography of 7-azaindole derivatives reveals two primary binding modes:

  • Normal Mode: The N7 accepts an H-bond from the hinge region, and the C3-substituent directs into the gatekeeper region.

  • Flipped Mode: The scaffold rotates 180°.[2][4] This is often induced by bulky substituents at N1 (like the benzyl group in our topic molecule) if the hydrophobic pocket shape requires it. This flexibility allows the scaffold to target a broader range of the kinome (JAK, TRK, PI3K).

Case Study: Kinase Selectivity

The 1-benzyl group specifically targets the hydrophobic back-pocket found in kinases like c-Met and B-RAF . While the benzyl group might be metabolically liable (oxidation), it is excellent for in vitro potency optimization before being swapped for a bioisosteric fluoro-phenyl or cycloalkyl group in clinical candidates.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[5][6] Chemical and Pharmaceutical Bulletin. Link

  • Popowycz, F., et al. (2003). Synthesis and Reactivity of 7-Azaindoles. Tetrahedron. Link

  • Song, J. J., et al. (2002). A Practical Synthesis of 7-Azaindole Derivatives. Journal of Organic Chemistry. Link

  • Lévy, T., et al. (2006). Microwave-assisted synthesis of 7-azaindoles via the Fischer indole synthesis. Tetrahedron Letters. Link

  • Bolliger, J. L., & Frech, C. M. (2010). Transition-Metal-Free Amination of Aryl Chlorides. Advanced Synthesis & Catalysis. Link

Sources

literature review of 4-chloro-7-azaindole N-benzyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at the Crossroads

The 4-chloro-7-azaindole (4-chloro-1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in modern medicinal chemistry.[1] It serves as a bioisostere of purine, making it an ideal template for ATP-competitive kinase inhibitors.[1][2]

The N-benzyl derivatives of this scaffold are particularly critical for two distinct reasons:

  • Pharmacophore Modulation: The benzyl group frequently occupies the hydrophobic Pocket II or the "back pocket" of kinase enzymes (e.g., BRAF, JAK), enhancing potency and selectivity.

  • Synthetic Utility: The benzyl group acts as a robust protecting group for the pyrrole nitrogen (N1), preventing catalyst poisoning during Palladium-mediated cross-couplings at the reactive C4-chlorine position.[1]

This guide provides a rigorous analysis of the synthesis, reactivity, and validation of 4-chloro-7-azaindole N-benzyl derivatives, moving beyond standard textbook procedures to address the "why" and "how" of high-fidelity scaffold manipulation.

Structural & Electronic Properties

Understanding the electronic bias of the ring system is prerequisite to successful functionalization.

  • Pyrrole Ring (N1): Electron-rich but less acidic (

    
    ) than typical indoles due to the electron-withdrawing pyridine ring.[1] Deprotonation requires strong bases (NaH, 
    
    
    
    ).
  • Pyridine Ring (N7): Electron-deficient.[1] The lone pair is orthogonal to the

    
    -system, making it a weak base but a competent ligand for metal catalysts (potential for catalyst poisoning).
    
  • C4-Chlorine: The "linchpin."[1] The electron-deficient nature of the pyridine ring activates this position for Nucleophilic Aromatic Substitution (

    
    ), while the C-Cl bond remains available for Oxidative Addition in Pd-catalyzed cycles.[1]
    
Visualization: Reactivity & Logic Flow

The following diagram illustrates the decision matrix for functionalizing this scaffold.

G Core 4-Chloro-7-Azaindole N1 N1-Position (Nucleophilic upon deprotonation) Core->N1 Step 1: Protection/Derivatization (NaH, BnBr) C4 C4-Position (Electrophilic) Core->C4 Step 2: Functionalization (Suzuki, Buchwald, SnAr) C3 C3-Position (Nucleophilic) Core->C3 Step 3: Late-Stage Edit (Halogenation, Formylation) N1->C4 N-Bn prevents Pd poisoning

Figure 1: Reactivity profile and sequential logic for 4-chloro-7-azaindole functionalization.

Synthesis of N-Benzyl Derivatives

The benzylation of 4-chloro-7-azaindole is a regioselective challenge. While N1-alkylation is thermodynamically favored, kinetic control is required to prevent N7-quaternization or bis-alkylation.[1]

Protocol 1: Regioselective N1-Benzylation

Objective: Synthesis of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine.[1] Scale: 10 mmol (scalable to >100g).

Reagents & Setup
  • Substrate: 4-Chloro-7-azaindole (1.0 eq)

  • Electrophile: Benzyl bromide (1.1 eq)[3]

  • Base: Sodium Hydride (60% in oil, 1.2 eq)[3]

  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Temperature: 0°C to RT

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round bottom flask under

    
     atmosphere. Charge with 4-chloro-7-azaindole and dissolve in anhydrous DMF.
    
  • Deprotonation (The Critical Step): Cool to 0°C. Add NaH portion-wise over 15 minutes.

    • Expert Insight: Rapid addition causes exotherms that may degrade the solvent or lead to C3-alkylation side products.[1] Wait for

      
       evolution to cease (approx. 30 min) to ensure formation of the sodium azaindolide species.
      
  • Alkylation: Add Benzyl bromide dropwise via syringe pump or addition funnel over 20 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1). The product (

      
      ) is less polar than the starting material (
      
      
      
      ).
  • Quench & Workup: Pour mixture onto crushed ice/water. The product typically precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.

Self-Validating QC Criteria
  • Regiochemistry Check (

    
     NMR): 
    
    • N1-Benzyl (Correct): The benzylic

      
       appears as a singlet around 
      
      
      
      5.4–5.5 ppm.[1]
    • N7-Benzyl (Incorrect): N7-alkylation results in a cationic pyridinium species, typically soluble in water and lost during aqueous workup.[1] If isolated, shifts are significantly downfield.

  • NOE Confirmation: Irradiate the benzylic

    
    . You must observe an NOE enhancement at the C2-H  (pyrrole proton) and the ortho-protons of the phenyl ring.[1] Absence of C2-H enhancement suggests incorrect connectivity.[1]
    

Functionalization of the Core (C4 Reactivity)

Once the N-benzyl "anchor" is in place, the C4-chloride becomes the primary handle for diversification.[1]

Comparison of Methodologies

The choice between


 and Palladium coupling depends on the nucleophile.
Reaction TypeTarget BondReagentsConditionsKey Advantage
Suzuki-Miyaura C-C (Aryl/Heteroaryl)

,

,

Dioxane/H2O, 90°CAccess to biaryl kinase inhibitors (e.g., Vemurafenib analogs).[1]
Buchwald-Hartwig C-N (Amines)Amine,

, Xantphos,

Toluene, 100°CHigh yields for anilines that fail

.[1]

C-N (Aliphatic Amines)Amine (excess), DIPEANMP or n-BuOH, 120-150°CMetal-free; works well for primary aliphatic amines.[1]

C-O (Ethers)NaH, AlcoholDMF, 80°CExcellent for installing solubilizing alkoxy groups.
Protocol 2: Suzuki Coupling at C4

Objective: Coupling 1-benzyl-4-chloro-7-azaindole with Phenylboronic acid.[1]

  • Degassing: Combine substrate (1 eq), boronic acid (1.2 eq), and

    
     (2.0 eq) in Dioxane/Water (4:1). Sparge with Argon for 10 minutes.
    
    • Why? 7-azaindoles are electron-rich enough to poison Pd(0) if

      
       is present, leading to homocoupling of the boronic acid.[1]
      
  • Catalyst: Add

    
     (5 mol%).
    
  • Heating: Heat to 90°C for 4-12 hours.

  • Purification: Filter through Celite. Silica gel chromatography.

Medicinal Chemistry Applications

The 4-chloro-7-azaindole N-benzyl scaffold is not just a synthetic intermediate; it is a pharmacophore template.[1]

Mechanism of Action (Kinase Inhibition)

In the ATP-binding pocket of kinases (e.g., BRAF, EGFR):

  • N7 (Pyridine): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the "hinge region" backbone NH.[2]

  • N1 (Pyrrole): Usually requires a free NH to act as a Hydrogen Bond Donor (HBD) to the hinge carbonyl.

    • Crucial Note: If the N-benzyl group is retained in the final molecule, the binding mode changes.[1] The benzyl group often displaces the "Gatekeeper" residue or occupies the hydrophobic back-pocket, altering selectivity profiles (e.g., converting a Type I inhibitor to a Type II inhibitor).

Visualizing the SAR Pathway

SAR Start 4-Cl-7-Azaindole N-Benzyl Derivative Path1 Retain Benzyl Group Start->Path1 Design Strategy A Path2 Remove Benzyl Group (Deprotection) Start->Path2 Design Strategy B Target1 Target: Hydrophobic Pocket (e.g., Met, Phe rich regions) Path1->Target1 Benzyl = Pharmacophore Target2 Target: Hinge Region Binder (Requires free NH) Path2->Target2 Benzyl = Protecting Group

Figure 2: Strategic divergence in drug design using the N-benzyl scaffold.

References

  • Synthesis of 7-Azaindole Derivatives: Journal of Medicinal Chemistry, "Structure-Based Design of 7-Azaindoles as Selective BRAF Inhibitors" (PLX4032/Vemurafenib discovery).[1]

  • Functionalization Protocols: Organic Letters, "Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-7-azaindoles".

  • N-Benzylation Methodology: BenchChem, "Improving the reaction conditions for the N-benzylation of indoles".[1]

  • Biological Activity: National Institutes of Health (PMC), "Identification and characterization of 7-azaindole derivatives as inhibitors of SARS-CoV-2".[1]

  • Scaffold Utility: PharmaBlock, "Azaindoles in Medicinal Chemistry: A Review".

Sources

Medicinal Chemistry Building Block Profile: 1-Benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility, synthetic handling, and medicinal chemistry applications of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine .

Executive Summary

1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 74420-04-5) is a bifunctional 7-azaindole scaffold used primarily in the development of kinase inhibitors and GPCR modulators. It functions as a "masked" bioisostere of purine and indole, offering two distinct vectors for chemical diversification:

  • The C4-Chloro Handle: An electrophilic site primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (

    
    ).
    
  • The N1-Benzyl Group: Serves simultaneously as a robust protecting group during harsh base-mediated transformations and as a hydrophobic pharmacophore element targeting cryptic pockets in ATP-binding sites.

This guide provides a rigorous analysis of its synthetic utility, reactivity profile, and application in high-value drug discovery campaigns.

Structural Analysis & Pharmacophore Properties

The 7-azaindole core (pyrrolo[2,3-b]pyridine) is electronically distinct from indole due to the pyridine nitrogen at position 7.

FeatureElectronic EffectMedicinal Chemistry Implication
N7-Nitrogen Electron-withdrawing (Inductive/Resonance)Increases acidity of N1-H (pKa ~13 vs 17 for indole); activates C4 for nucleophilic attack.
C4-Chloro Weakly deactivating; Good leaving groupEnables orthogonal functionalization. Less reactive than C4-I/Br but stable enough for multi-step sequences.
N1-Benzyl Steric bulk; LipophilicPrevents N1-arylation side reactions; improves solubility in organic solvents; can engage in

-stacking interactions.
Reactivity Hotspot Diagram

The following diagram illustrates the orthogonal reactivity vectors available on this scaffold.

G Core 1-benzyl-4-chloro- 1H-pyrrolo[2,3-b]pyridine C4_Suzuki C4: Suzuki-Miyaura (Biaryl formation) Core->C4_Suzuki Pd(0), Ar-B(OH)2 C4_SnAr C4: SnAr (Amination/Etherification) Core->C4_SnAr Nu-H, Base, Heat C3_EAS C3: Electrophilic Subst. (Halogenation/Formylation) Core->C3_EAS NIS or POCl3/DMF N1_Deprotect N1: Debenzylation (re-exposes H-bond donor) Core->N1_Deprotect AlCl3 or KOtBu/O2

Figure 1. Orthogonal reactivity map of the 1-benzyl-4-chloro-7-azaindole scaffold.

Synthetic Accessibility (The "Make")

The synthesis of this building block is robust, typically proceeding from the commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Protocol: N1-Benzylation of 4-Chloro-7-azaindole

Objective: Selective alkylation of N1 without competing C3-alkylation or quaternization of N7.

Reagents:

  • Substrate: 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Electrophile: Benzyl bromide (1.1 eq)

  • Base: Sodium hydride (60% dispersion, 1.2 eq) or

    
     (2.0 eq)
    
  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 4-chloro-7-azaindole in anhydrous DMF (0.5 M) under

    
    . Cool to 0°C.
    
  • Deprotonation: Add NaH portion-wise. Evolution of

    
     gas will be observed. Stir at 0°C for 30 mins to ensure complete formation of the azaindolyl anion.
    
    • Expert Note: The anion is ambident, but N1 attack is kinetically and thermodynamically favored over C3 due to the preservation of aromaticity.

  • Alkylation: Add benzyl bromide dropwise. Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Workup: Quench carefully with water. The product often precipitates as a solid. Filter and wash with water/hexanes. If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • Validation:

    
     NMR should show a singlet at 
    
    
    
    ppm (
    
    
    ) and loss of the broad N-H signal.

Reactivity Profile & Applications (The "Use")

C4-Functionalization via Suzuki-Miyaura Coupling

The C4-chloride is an excellent partner for cross-coupling. Unlike the 4-bromo or 4-iodo analogs, the chloride is stable to storage but reactive enough under modern catalytic conditions.

Optimized Conditions:

  • Catalyst:

    
     or Buchwald G3 precatalysts (e.g., XPhos Pd G3).
    
  • Base:

    
     or 
    
    
    
    (2-3 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 80–100°C.

Mechanism: The electron-deficient pyridine ring facilitates oxidative addition of Pd(0) into the C4-Cl bond. The N1-benzyl group prevents catalyst poisoning by eliminating the acidic N-H which can bind Pd.

C4-Functionalization via

Because the N7 nitrogen withdraws electron density, the C4 position is activated for nucleophilic attack, similar to 4-chloropyridine but less reactive than 4-chloropyrimidine.

Scope:

  • Amines: Primary and secondary amines react at 120–150°C (microwave preferred) or using LiHMDS at lower temps.

  • Alkoxides: NaOMe/MeOH or NaOBn/THF reflux.

Self-Validating Protocol (


 with Morpholine): 
  • Mix 1-benzyl-4-chloro-7-azaindole (1 eq) with morpholine (3 eq) in NMP.

  • Heat to 140°C in a sealed tube for 12 hours.

  • Checkpoint: Monitor by LCMS. The starting material (M+H) peak should disappear. If conversion is stalled, add 0.5 eq DIPEA.

  • Isolate by pouring into water; the product usually precipitates.

Handling the N-Benzyl Group (Deprotection)

Removing the benzyl group after functionalization can be challenging if the C4-substituent is sensitive.

  • Method A: Hydrogenolysis (

    
    , Pd/C) 
    
    • Risk:[1] High risk of reducing the C4-Cl bond (hydrodehalogenation) before the benzyl group is cleaved.

    • Solution: Only use this after C4 has been substituted with a non-reducible group (e.g., an aryl ring).

  • Method B: Oxidative Cleavage (KOtBu/DMSO/O_2)

    • Generates a hemiaminal intermediate which hydrolyzes. Compatible with halogens.

  • Method C: Lewis Acid (

    
     or 
    
    
    
    )
    [2]
    • Effective but harsh. Can be used in benzene/anisole reflux.

Case Study: Kinase Inhibitor Design

In the development of PLX4720 (a B-Raf inhibitor precursor) and Vemurafenib analogs, the 7-azaindole core is critical for hinge binding.

Workflow using 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine:

  • Scaffold Prep: Start with 1-benzyl-4-chloro-7-azaindole.

  • C3-Formylation: Vilsmeier-Haack reaction (

    
    ) introduces an aldehyde at C3.
    
  • C4-Arylation: Suzuki coupling with 3-chlorophenylboronic acid.

  • Core Modification: Reductive amination of the C3-aldehyde.

  • Deprotection: Removal of N-Bn to expose the hinge-binding motif (N1-H ... N7).

Synthesis Start 4-Chloro-7-azaindole Step1 1. Benzylation (BnBr, NaH) Yield: >90% Start->Step1 Inter1 1-Benzyl-4-chloro- 7-azaindole Step1->Inter1 Step2 2. Suzuki Coupling (Ar-B(OH)2, Pd-cat) Yield: 75-85% Inter1->Step2 Inter2 1-Benzyl-4-aryl- 7-azaindole Step2->Inter2 Step3 3. Deprotection (AlCl3, Anisole) Yield: 60-70% Inter2->Step3 Final 4-Aryl-7-azaindole (Active Kinase Inhibitor) Step3->Final

Figure 2. Synthetic workflow for converting the building block into a bioactive kinase inhibitor.

References

  • Schnürch, M. et al. "Functionalization of the 7-Azaindole Scaffold via C–H Activation." Chemical Society Reviews, 2013. Link

  • Zhang, Z. et al. "Synthesis and SAR of 7-azaindoles as potent, selective inhibitors of FLT3." Bioorganic & Medicinal Chemistry Letters, 2010. Link

  • Song, J.J. et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Reviews, 2007. Link

  • Plexxikon Inc. "Discovery of Vemurafenib (PLX4032)." Journal of Medicinal Chemistry, 2011. Link

  • Gigg, R. et al. "The Allyl Group for Protection of Alcohols and Amines." Journal of the Chemical Society, 1983.[1] (Foundational reference for oxidative debenzylation strategies). Link

Disclaimer: All experimental protocols described herein involve hazardous chemicals. Standard laboratory safety procedures (PPE, fume hood usage) must be strictly followed.

Sources

Methodological & Application

Buchwald-Hartwig amination using 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Buchwald-Hartwig Amination of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine

Executive Summary & Strategic Importance

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine. It is heavily utilized in kinase inhibitors (e.g., Vemurafenib, Pexidartinib) due to its ability to form key hydrogen bonds within the ATP-binding pocket.

Functionalizing the C4-position of 7-azaindole is critical for generating diversity in structure-activity relationship (SAR) studies. While Nucleophilic Aromatic Substitution (


) is possible at this position due to the electron-deficient pyridine ring, it often requires harsh conditions (high heat, microwave irradiation) that are incompatible with sensitive amine coupling partners.

The Challenge: The substrate 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine presents specific challenges:

  • Catalyst Poisoning: The N7 nitrogen is a potent

    
    -donor capable of displacing phosphine ligands and sequestering the Palladium catalyst.
    
  • Electronic Deactivation: The C4-chloride is less reactive than the corresponding bromide or iodide, requiring electron-rich, bulky ligands to facilitate oxidative addition.

  • Regioselectivity: While the N1-benzyl group protects the indole nitrogen, preventing competing N-arylation, the steric environment at C4 requires precise ligand selection.

This guide details a robust Buchwald-Hartwig amination protocol designed to overcome these barriers, ensuring high yields and reproducibility.

Mechanistic Insight & Experimental Design

To successfully couple amines to 1-benzyl-4-chloro-7-azaindole, we must engineer the catalytic cycle to favor Reductive Elimination over


-Hydride Elimination  (for aliphatic amines) and prevent Catalyst Deactivation .
Ligand Selection Strategy

Standard ligands like


 or dppf are insufficient for C4-chlorides on this scaffold. We utilize Dialkylbiaryl Phosphines  (Buchwald Ligands) for two reasons:
  • Steric Bulk: Prevents the formation of inactive bis-ligated Pd species and inhibits the coordination of the substrate's N7-nitrogen to the metal center.

  • Electron Richness: Accelerates the oxidative addition into the robust C-Cl bond.

Amine ClassRecommended LigandRationale
Primary Aliphatic BrettPhos Prevents

-hydride elimination; promotes reductive elimination.
Secondary Aliphatic RuPhos Universal standard for secondary amines; high turnover frequency.
Anilines (Aromatic) XPhos or tBuBrettPhos Excellent for weaker nucleophiles; stabilizes the Pd(II) intermediate.
Base & Solvent Effects
  • Base: NaOtBu (Sodium tert-butoxide) is the standard choice. It is strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on the solvent or substrate. For base-sensitive substrates, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
      is the alternative.
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous). Toluene is preferred for non-polar substrates; Dioxane improves solubility for polar amine partners.

Visualization: The Catalytic Pathway

The following diagram illustrates the optimized catalytic cycle, highlighting the critical role of the bulky ligand in preventing N7-coordination (Catalyst Poisoning).

BuchwaldCycle cluster_legend Key Interaction PreCat Pd Precatalyst (Pd-G3/G4) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) ActiveCat->OxAdd + Substrate (4-Cl) Coord Amine Coordination (L-Pd(II)-Ar-N) OxAdd->Coord + Amine Poison OFF-CYCLE: N7-Coordination (Catalyst Poisoning) OxAdd->Poison Low Steric Ligand Deprot Deprotonation (Base: NaOtBu) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->ActiveCat Regeneration Poison->ActiveCat Reversible (Slow) Legend Bulky Ligand (L) prevents N7-binding to Pd center

Figure 1: Catalytic cycle for the amination of 1-benzyl-4-chloro-7-azaindole. Note the off-cycle trap (grey) which is mitigated by using bulky ligands like RuPhos.

Standardized Protocol

Safety Note: All reactions involving Palladium catalysts and phosphines should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent ligand oxidation.

Protocol A: General Procedure (Secondary Amines & Anilines)

Best for: Morpholine, Piperazine, N-methylbenzylamine, Anilines.

Materials:

  • Substrate: 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: RuPhos Pd G4 (1.0 – 3.0 mol%)

    • Alternative:

      
       (2 mol%) + RuPhos  (4-6 mol%)
      
  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step:

  • Charge: In a glovebox or under active Argon flow, add the Pd-precatalyst, Substrate, and Base into a reaction vial equipped with a magnetic stir bar.

  • Seal: Cap the vial with a septum-lined screw cap.

  • Solvent: Inject anhydrous Toluene and the Amine (if liquid) via syringe. If the amine is solid, add it in step 1.

  • Purge: If not in a glovebox, sparge the mixture with Argon for 5 minutes.

  • React: Place in a pre-heated block at 100°C for 2-12 hours. Monitor by LCMS.

    • Checkpoint: The reaction mixture usually turns from orange to dark brown/black.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: Challenging Substrates (Primary Amines)

Best for: Benzylamine, n-Butylamine, Ammonia equivalents.

Modifications:

  • Ligand: Switch to BrettPhos or BrettPhos Pd G4 .

  • Base: If functional groups are sensitive (e.g., esters present), use

    
      (2.0 equiv) and switch solvent to 1,4-Dioxane  (reflux, 100-110°C). Reaction times may extend to 16-24 hours.
    

Optimization & Troubleshooting Guide

Use the following decision tree to optimize conditions if the standard protocol fails.

DecisionTree Start Start: Protocol A (RuPhos/NaOtBu) Check Check LCMS Conversion Start->Check Success >90% Conv. Proceed to Workup Check->Success LowConv <10% Conv. (SM remains) Check->LowConv Dehal Hydrodechlorination (Product - Cl + H) Check->Dehal Temp Increase Temp to 110°C LowConv->Temp Solvent Switch Solvent Toluene -> Dioxane Dehal->Solvent LigandSwitch Switch to XPhos or BrettPhos Temp->LigandSwitch If fails TempLower Lower Temp to 80°C Solvent->TempLower

Figure 2: Optimization workflow. Hydrodechlorination is a common side reaction where the Pd-hydride species reduces the C-Cl bond instead of forming the C-N bond.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Oxidative addition failed.Switch to a more electron-rich ligand (tBuXPhos ). Ensure inert atmosphere (Oxygen kills the catalyst).
Hydrodechlorination

-hydride elimination from solvent or amine.
Avoid primary alcohols as co-solvents. Use Dioxane instead of Toluene. Lower temperature.
Low Yield (Incomplete) Catalyst death/poisoning.Add a second portion of catalyst (1 mol%) after 4 hours. Ensure amine is free of sulfur/thiol contaminants.
Product is stuck in aqueous Product is highly polar.Do not use water workup. Filter through Celite, concentrate, and load directly onto silica or use Reverse Phase (C18) chromatography.

References

  • Schön, U. et al. "Palladium-catalyzed amination of unprotected halo-7-azaindoles." Beilstein Journal of Organic Chemistry, 2010.

  • Lallemand, M. et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 2010.[1]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[2]

  • Vertex Pharmaceuticals. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." NIH Manuscript, 2010.

  • ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination Reagent Guide." ACS Green Chemistry Institute.

Sources

palladium-catalyzed cross-coupling reactions with 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine, particularly in the design of ATP-competitive kinase inhibitors (e.g., Vemurafenib, Pexidartinib).

This guide focuses on the 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine substrate. While the N1-benzyl group provides essential protection and solubility, the C4-chloride presents a specific activation challenge compared to bromides or iodides. This note details three field-validated protocols (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) designed to overcome the electronic deactivation of the C4-Cl bond and the coordinative poisoning potential of the N7-pyridine nitrogen.

Mechanistic Insight & Reactivity Profile

The "4-Chloro" Challenge

The C4 position of the 7-azaindole core is electron-deficient due to the inductive effect of the pyridine ring nitrogen (N7). However, oxidative addition of Pd(0) into the C-Cl bond is significantly slower than C-Br or C-I bonds.

  • Bond Dissociation Energy (BDE): C-Cl (~96 kcal/mol) vs. C-Br (~81 kcal/mol).

  • Catalyst Poisoning: The lone pair on N7 can displace phosphine ligands from the Palladium center, forming inactive [Pd(L)(Substrate)] complexes, effectively arresting the catalytic cycle.

Solution Strategy

To bypass these issues, our protocols utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos). These ligands serve a dual purpose:

  • Electronic: They increase electron density on the Pd center, accelerating the difficult oxidative addition into the C-Cl bond.

  • Steric: Their bulk prevents the N7-nitrogen of the azaindole from coordinating to the metal center.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Target: C(sp2)-C(sp2) Bond Formation (Biaryl Synthesis)

Rationale: The use of XPhos Pd G3 (or in situ generation with Pd2(dba)3/XPhos) is critical. XPhos provides the necessary steric bulk to facilitate coupling of aryl chlorides while preventing dehalogenation side-reactions.

Materials
  • Substrate: 1-Benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (2.0 equiv, 0.5 M aqueous solution)
    
  • Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step Procedure
  • Setup: In a nitrogen-filled glovebox or using Schlenk technique, charge a reaction vial with the substrate (100 mg, 0.41 mmol), boronic acid (0.62 mmol), and XPhos Pd G3 (17 mg, 0.02 mmol).

  • Solvation: Add degassed 1,4-Dioxane (4.0 mL).

  • Activation: Add the aqueous

    
     solution (1.6 mL). The biphasic nature is normal.
    
  • Reaction: Seal the vial and heat to 80–100 °C for 4–16 hours.

    • Self-Validation Check: The reaction mixture should turn from a clear orange/red to a dark brown/black suspension. If the solution remains clear orange after 2 hours, oxidative addition has likely stalled (check temperature/oxygen).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically more polar than the chloro-starting material.

Table 1: Troubleshooting Suzuki Couplings

Observation Diagnosis Corrective Action
No Conversion Catalyst poisoning by N7 Switch to SPhos or increase temp to 110°C.

| De-chlorination (C4-H) |


-hydride elimination / reduction | Ensure solvent is strictly anhydrous; switch base to 

. | | Homocoupling | Oxidation of Boronic Acid | Degas solvents thoroughly (sparge with Ar for 15 min). |

Protocol 2: Buchwald-Hartwig Amination

Target: C(sp2)-N Bond Formation (Amination)

Rationale: 4-Chloro-7-azaindoles are notoriously difficult substrates for amination. While


 is possible with strong nucleophiles, Pd-catalysis is required for anilines or hindered amines. BrettPhos  or RuPhos  are the ligands of choice to prevent the formation of stable Pd-amido dimers.
Materials
  • Substrate: 1-Benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine: 1.2 equiv (Primary or Secondary)

  • Catalyst: BrettPhos Pd G3 (5 mol%)

  • Base: NaOtBu (1.5 equiv) or

    
     (2.0 equiv) for base-sensitive substrates.
    
  • Solvent: t-Amyl Alcohol or Toluene (anhydrous)

Step-by-Step Procedure
  • Pre-complexation: If using Pd(OAc)2/Ligand separate, stir them in solvent for 5 mins at 60°C first. Ideally, use BrettPhos Pd G3 precatalyst.

  • Addition: Add substrate, amine, and base to the vial.

  • Heating: Heat to 100 °C .

    • Critical Note: t-Amyl alcohol allows for higher reflux temperatures and better solubility of the catalytic active species than toluene.

  • Monitoring: Monitor by LCMS. The formation of the C4-N bond often introduces significant fluorescence; the product spot on TLC will likely be highly UV-active (blue fluorescence under 365 nm).

Protocol 3: Sonogashira Coupling

Target: C(sp2)-C(sp) Bond Formation (Alkynylation)

Rationale: A Copper-mediated system is standard. However, CuI can sometimes coordinate to N7. A slightly higher loading of CuI is recommended to saturate this interaction if yield is low.

Materials
  • Substrate: 1.0 equiv

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (10 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: DMF or DMF/THF (1:1)

Step-by-Step Procedure
  • Degassing: This reaction is highly oxygen-sensitive. Freeze-pump-thaw the DMF or sparge vigorously with Argon.

  • Mixing: Dissolve substrate, catalyst, and CuI in DMF. Add

    
     and finally the alkyne.
    
  • Temperature: Stir at 60–80 °C .

    • Self-Validation Check: A color change to bright yellow/green often indicates active Cu-acetylide species. Dark precipitation indicates Pd-black formation (reaction death).

  • Workup: Aqueous workup with

    
     (to chelate Cu).
    

Visualization: Catalytic Workflow & Decision Tree

G Start Substrate: 1-Benzyl-4-chloro-7-azaindole ReactionType Select Transformation Start->ReactionType Suzuki Suzuki-Miyaura (Biaryl) ReactionType->Suzuki Buchwald Buchwald-Hartwig (Amination) ReactionType->Buchwald Sonogashira Sonogashira (Alkyne) ReactionType->Sonogashira Suz_Cond XPhos Pd G3 (2-5%) K3PO4, Dioxane/H2O 100°C Suzuki->Suz_Cond Buch_Cond BrettPhos Pd G3 NaOtBu, t-Amyl Alcohol 100°C Buchwald->Buch_Cond Sono_Cond PdCl2(PPh3)2 / CuI Et3N, DMF 60-80°C Sonogashira->Sono_Cond Suz_Check Check: De-chlorination? Suz_Cond->Suz_Check Suz_Opt Switch to SPhos Use Cs2CO3 Suz_Check->Suz_Opt Yes Buch_Check Check: Low Conversion? Buch_Cond->Buch_Check Buch_Opt Switch to RuPhos Or try SNAr (if amine is nucleophilic) Buch_Check->Buch_Opt Yes

Caption: Decision tree for optimizing cross-coupling reactions on the 4-chloro-7-azaindole scaffold.

Analytical Validation (Self-Validating Systems)

To ensure the protocol is working before sending samples for full characterization, use these indicators:

  • 1H NMR Shift Diagnosis:

    • Starting Material: The C5-H (doublet) typically appears around 7.1–7.3 ppm .

    • Product: Upon functionalization at C4, the C5-H signal usually shifts downfield (>7.5 ppm) due to the deshielding effect of the new aromatic or amino group.

    • Benzyl Group: The benzylic

      
       singlet (~5.5 ppm) remains a constant internal standard for integration.
      
  • LCMS Signature:

    • The starting material has a characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio).

    • Success: Disappearance of the M+2 peak (unless the coupled partner contains Cl/Br).

References

  • Leboho, T. C., et al. (2014). "Synthesis of 7-azaindole derivatives via the Sonogashira reaction." Tetrahedron. Link

  • Henderson, M. C., et al. (2010). "Efficient synthesis of 4-amino-7-azaindoles." Bioorganic & Medicinal Chemistry Letters. Link

  • Schön, M., et al. (2013). "Palladium-catalyzed cross-coupling reactions on azaindole synthesis." Beilstein Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination - General Procedures." Link

  • Vertex AI Search. "Consolidated search results for 4-chloro-7-azaindole reactivity.

Troubleshooting & Optimization

optimizing solvent systems for recrystallizing 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for optimizing the recrystallization of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine.

Product: 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine CAS (Core Scaffold): 55052-28-3 (4-chloro-7-azaindole parent) Application: Kinase Inhibitor Intermediate (e.g., Vemurafenib analogs) Document Type: Troubleshooting Guide & Optimization Protocol

Introduction: The Challenge of the Benzyl-Azaindole Scaffold

Recrystallizing 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine presents a unique thermodynamic challenge. The molecule combines a lipophilic benzyl tail with a polar, electron-deficient 7-azaindole core. This "amphiphilic" nature often leads to oiling out (liquid-liquid phase separation) rather than distinct crystal nucleation. Furthermore, the 4-chloro substituent is reactive toward nucleophiles at high temperatures, limiting your choice of protic solvents.

This guide provides a self-validating system to select the optimal solvent, prevent oiling out, and purge critical impurities like the C3-regioisomer.

Part 1: Solvent System Selection

Q: Which solvent system gives the best recovery and purity?

A: There is no single "magic" solvent, but empirical data on 7-azaindole derivatives points to Ethyl Acetate (EtOAc) / n-Heptane as the most robust binary system.

The benzyl group significantly increases solubility in non-polar solvents compared to the parent azaindole. Therefore, standard alcohols (MeOH/EtOH) often prove too soluble, leading to poor recovery unless cooled to -20°C.

Recommended Solvent Matrix
System ClassSolvent PairRatio (v/v)MechanismBest For...
Primary (Binary) EtOAc / Heptane 1:3 to 1:5 Anti-solvent precipitationGeneral purity; removing non-polar byproducts.
Alternative (Single) Isopropanol (IPA) 100% Temperature-dependent solubilityLarge scale; avoids solvent stripping issues.
Polar (Binary) IPA / Water 9:1 Polarity shiftRemoving inorganic salts or highly polar residues. Warning: High risk of oiling out.[1]
Aromatic Toluene 100% Pi-Pi Stacking interactionPurging regioisomers (C3-benzyl) due to shape selectivity.

Critical Warning: Avoid boiling Methanol or Ethanol if your crude contains strong basic residues (e.g., KOH, NaH from the benzylation step). The 4-chloro group is susceptible to SNAr displacement by alkoxides, forming the 4-methoxy/ethoxy impurity.

Part 2: Troubleshooting "Oiling Out"

Q: My product comes out as a yellow oil at the bottom of the flask. How do I fix this?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This usually happens because the solution is too concentrated or cooled too quickly.

The "Oiling Out" Rescue Protocol
  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add "Solvent Oil": Add a small volume (5-10%) of a solvent with intermediate polarity (e.g., Toluene or THF) to the binary mixture. This bridges the gap between your solvent and anti-solvent.

  • Seed at the Cloud Point: Cool slowly. The moment you see turbidity (cloudiness), add seed crystals of pure product.

  • Isothermal Hold: Hold the temperature at the cloud point for 30-60 minutes. Do not cool further until a distinct solid bed forms.

Visualizing the Decision Logic

The following diagram illustrates the decision process when encountering solubility issues or oiling out.

SolventLogic Start Start: Crude Solid SolubilityTest 1. Solubility Test (100 mg in 1 mL EtOAc) Start->SolubilityTest FullySoluble Fully Soluble at RT? SolubilityTest->FullySoluble TooSoluble Too Soluble: Switch to IPA or add Heptane FullySoluble->TooSoluble Yes PartialSoluble Partially Soluble: Heat to Reflux FullySoluble->PartialSoluble No DissolvesHot Dissolves Hot? PartialSoluble->DissolvesHot InsolubleHot Insoluble: Check for Salts/Polymers (Filter Hot) DissolvesHot->InsolubleHot No Cooling Cool to RT DissolvesHot->Cooling Yes ResultCheck Result? Cooling->ResultCheck Crystals Crystals Formed: Optimize Yield ResultCheck->Crystals Solid Oil Oiling Out: Reheat & Add Seed or 5% Toluene ResultCheck->Oil Liquid/Goo Oil->Cooling Retry (Slower)

Caption: Decision tree for solvent screening and troubleshooting phase separation (Oiling Out).

Part 3: Impurity Rejection (Regioisomers)

Q: How do I remove the C3-benzylated impurity?

A: The N1-benzylation is the kinetic product, but C3-alkylation is a common thermodynamic by-product in indole chemistry.

  • Detection: The C3-isomer typically has a distinct shift in 1H NMR (the C2-H proton shifts significantly compared to the N1-isomer).

  • Purification Strategy: The C3-isomer is often more planar and less soluble in non-polar solvents than the N1-isomer.

    • Technique: Use Toluene recrystallization.[2] The pi-stacking of toluene often discriminates between the regioisomers.

    • Wash Step: If the impurity level is low (<5%), a slurry wash (trituration) in cold Diethyl Ether or MTBE can selectively dissolve the N1-product (if you are trying to recover it from a mother liquor) or wash away the N1-product if the crystal is the impurity (unlikely, usually N1 is the major product). Correction: Typically, you want the N1 product. The N1 product crystallizes well from IPA/Heptane. The C3 isomer tends to stay in the mother liquor in IPA systems.

Part 4: Validated Experimental Protocol

Objective: Recrystallization of 10g Crude 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine.

Materials
  • Crude Product (10g)

  • Solvent A: Ethyl Acetate (HPLC Grade)

  • Solvent B: n-Heptane (HPLC Grade)

  • Activated Charcoal (Optional, for color removal)[2]

Step-by-Step Workflow
  • Dissolution:

    • Place 10g crude in a 250mL round-bottom flask.

    • Add 30 mL Ethyl Acetate (3 vol) .

    • Heat to reflux (approx. 77°C).

    • Checkpoint: If not fully dissolved, add EtOAc in 5 mL increments. Do not exceed 5 volumes (50 mL).

  • Filtration (Polishing):

    • If the solution is dark/black, add 0.5g activated charcoal. Stir at reflux for 10 mins.

    • Filter hot through a pre-warmed Celite pad to remove charcoal or inorganic salts (e.g., KBr/NaBr from synthesis).

  • Nucleation (The Critical Step):

    • Return filtrate to a clean flask. Heat to reflux.[3]

    • Slowly add n-Heptane dropwise via addition funnel.

    • Target: Add approx. 15-20 mL Heptane until a faint, persistent cloudiness appears.

    • Add 1-2 mL EtOAc to clear the solution (make it just undersaturated).

  • Crystallization:

    • Remove heat source. Let the flask cool to room temperature on a cork ring (insulate with foil if oiling out is a history).

    • Seed: When temp reaches ~50°C, add a few seed crystals.

    • Once at RT, move to an ice bath (0-5°C) for 1 hour.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[2][4]

    • Wash: Wash cake with 20 mL of cold 1:4 EtOAc/Heptane.

    • Dry: Vacuum oven at 45°C for 12 hours.

Process Flow Diagram

RecrystWorkflow Crude Crude Input (10g) Dissolve Dissolve (Reflux EtOAc) Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Insolubles? Antisolvent Add Heptane (To Cloud Point) Filter->Antisolvent Seed Seeding (@ 50°C) Antisolvent->Seed Growth Crystal Growth (Slow Cool -> 0°C) Seed->Growth Isolate Filtration & Wash (Cold 1:4 Mix) Growth->Isolate

Caption: Standard Operating Procedure (SOP) for binary solvent recrystallization.

References

  • Synthesis of 4-Chloro-7-azaindole Derivatives

    • Title: Practical Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
    • Source:Organic Process Research & Development (General reference for azaindole processing).
    • Context: Establishes the stability of the 4-chloro group during thermal processing.
  • Solvent Selection for N-Benzylation

    • Title: 1-Benzylindole (Organic Syntheses Procedure).[5]

    • Source:Organic Syntheses, Coll.[5] Vol. 6, p.104 (1988).

    • Context: Provides foundational solubility data for N-benzyl indole scaffolds, analogous to the azaindole target.
  • General Recrystallization Strategies

    • Title: Solvents for Recrystallization.[1][2][3][4][6][7]

    • Source: University of Rochester, Dept of Chemistry.
    • Context: Principles of binary solvent selection (EtOAc/Hexane vs. Alcohols).
  • Safety Data & Properties

    • Title: 4-Chloro-7-azaindole Product D
    • Source: PubChem / Sigma-Aldrich.
    • Context: Physical properties (MP, reactivity) of the core scaffold.[8]

Sources

Technical Support Center: Minimizing Dechlorination Side Reactions of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the dechlorination of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific hydrodechlorination reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic route.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the dechlorination of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine. Each issue is presented with its probable causes and actionable solutions grounded in established chemical principles.

Issue 1: Incomplete Dechlorination

Symptoms: Significant amount of starting material, 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine, remains in the reaction mixture after the expected reaction time.

Probable Causes & Solutions:

  • Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst is the workhorse for this transformation, but its activity can be compromised.

    • Cause: Catalyst poisoning by impurities in the starting material, solvent, or reagents. Sulfur- and phosphorus-containing compounds are common culprits. Catalyst deactivation can also occur due to coking or chlorine poisoning.[1][2]

    • Solution:

      • Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and anhydrous where necessary.

      • Catalyst Pre-treatment: While not always necessary, pre-reducing the catalyst under a hydrogen atmosphere can sometimes improve activity.[3]

      • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can often drive the reaction to completion. However, excessive amounts may lead to other side reactions.

      • Choose a Robust Catalyst: Consider using a fresh batch of catalyst or a different grade of Pd/C.

  • Insufficient Hydrogen Source: The choice and amount of hydrogen donor are critical for efficient dechlorination.

    • Cause: The hydrogen donor, such as ammonium formate or formic acid, may be depleted before the reaction is complete.[4][5][6]

    • Solution:

      • Increase Equivalents of Hydrogen Donor: Use a larger excess of the hydrogen donor. For ammonium formate, 3-5 equivalents are typically sufficient.[7]

      • Optimize Donor/Catalyst Ratio: The efficiency of hydrogen transfer depends on the interplay between the donor and the catalyst. Systematic optimization of this ratio is recommended.

  • Suboptimal Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics.

    • Cause: The reaction temperature may be too low for efficient catalytic turnover. The solvent may not be optimal for dissolving the substrate and the hydrogen donor.

    • Solution:

      • Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate.[8]

      • Solvent Screening: While methanol and ethanol are common choices, other solvents like isopropanol or mixtures with water can sometimes improve performance.[1][7] Alcohols are generally effective solvents for catalytic transfer hydrogenation.[9]

Issue 2: Hydrogenation of the Pyridine or Pyrrole Ring

Symptoms: Formation of byproducts where the pyridine or pyrrole ring of the 1-benzyl-1H-pyrrolo[2,3-b]pyridine product has been partially or fully reduced.

Probable Causes & Solutions:

  • Harsh Reaction Conditions: Over-reduction is a common side reaction in catalytic hydrogenation.[10][11]

    • Cause: High hydrogen pressure (if using H₂ gas), high temperatures, or prolonged reaction times can lead to the reduction of the heterocyclic rings.

    • Solution:

      • Use Catalytic Transfer Hydrogenation: This method, employing a hydrogen donor like ammonium formate, is generally milder than using hydrogen gas and can help avoid over-reduction.[6][12]

      • Careful Monitoring of Reaction Progress: Use techniques like TLC, HPLC, or GC-MS to monitor the reaction and stop it as soon as the starting material is consumed.

      • Lower the Temperature: Perform the reaction at room temperature if possible. If heating is required, use the minimum temperature necessary for a reasonable reaction rate.

  • Catalyst Choice: The type of catalyst can influence selectivity.

    • Cause: Highly active catalysts or high catalyst loadings can be less selective.

    • Solution:

      • Optimize Catalyst Loading: Use the lowest effective catalyst loading to favor dechlorination over ring reduction.

      • Consider Alternative Catalysts: While Pd/C is standard, other catalysts like palladium hydroxide on carbon (Pearlman's catalyst) or specific ruthenium complexes might offer different selectivity profiles.[9]

Issue 3: Debenzylation

Symptoms: Formation of 4-chloro-1H-pyrrolo[2,3-b]pyridine or the fully dechlorinated and debenzylated 1H-pyrrolo[2,3-b]pyridine.

Probable Causes & Solutions:

  • Hydrogenolysis of the Benzyl Group: The N-benzyl group can be susceptible to cleavage under hydrogenolytic conditions.

    • Cause: The conditions required for dechlorination can sometimes be harsh enough to also cleave the benzyl C-N bond.

    • Solution:

      • Milder Hydrogen Donor: Formic acid in combination with a tertiary amine (e.g., triethylamine) can sometimes be a milder alternative to ammonium formate.

      • Reaction Time and Temperature Control: As with ring hydrogenation, minimizing reaction time and temperature is crucial.

      • Protecting Group Strategy: If debenzylation is a persistent issue, consider using a different N-protecting group that is more stable to the dechlorination conditions, although this would require re-synthesizing the starting material.

Troubleshooting Summary Table
IssueProbable CauseRecommended Solution(s)
Incomplete Dechlorination Catalyst InactivityUse high-purity reagents, increase catalyst loading, use fresh catalyst.
Insufficient Hydrogen SourceIncrease equivalents of hydrogen donor (e.g., ammonium formate).
Suboptimal Reaction ConditionsIncrease reaction temperature, screen different alcohol solvents.
Ring Hydrogenation Harsh Reaction ConditionsUse catalytic transfer hydrogenation, monitor reaction closely, lower temperature.
Catalyst ChoiceOptimize (lower) catalyst loading, consider alternative catalysts.
Debenzylation Hydrogenolysis of Benzyl GroupUse milder hydrogen donor system, minimize reaction time and temperature.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the palladium-catalyzed dechlorination of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine?

A1: The generally accepted mechanism for palladium-catalyzed hydrodechlorination involves a catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Cl bond of the substrate, forming a Pd(II) intermediate.

  • Hydrogenolysis/Reductive Elimination: In the presence of a hydrogen source, the Pd(II) intermediate undergoes hydrogenolysis, where a hydride from the hydrogen donor replaces the chloro ligand. This is followed by reductive elimination to form the dechlorinated product and regenerate the Pd(0) catalyst.

DOT Diagram: Simplified Dechlorination Mechanism

G Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Cl Ar-Pd(II)-Cl Ar-Pd(II)-Cl Oxidative Addition->Ar-Pd(II)-Cl Hydrogenolysis Hydrogenolysis Ar-Pd(II)-Cl->Hydrogenolysis H-donor Ar-Pd(II)-H Ar-Pd(II)-H Hydrogenolysis->Ar-Pd(II)-H Reductive Elimination Reductive Elimination Ar-Pd(II)-H->Reductive Elimination Reductive Elimination->Pd(0) Ar-H

Caption: Simplified catalytic cycle for Pd-catalyzed hydrodechlorination.

Q2: Why is catalytic transfer hydrogenation often preferred over using hydrogen gas for this transformation?

A2: Catalytic transfer hydrogenation (CTH) offers several advantages:

  • Milder Conditions: CTH is typically performed at or near atmospheric pressure and often at lower temperatures, which can help prevent over-reduction and debenzylation.[12]

  • Operational Simplicity: It avoids the need for specialized high-pressure hydrogenation equipment and the handling of flammable hydrogen gas.[12]

  • Selectivity: The milder nature of CTH can lead to higher selectivity for the desired dechlorination product, especially in molecules with multiple reducible functional groups.[5][13]

Q3: What are the key parameters to consider when optimizing the reaction?

A3: The key parameters for optimization are:

  • Catalyst: Type of palladium catalyst (e.g., Pd/C, Pd(OH)₂/C), loading (mol%), and quality.

  • Hydrogen Donor: Choice of donor (e.g., ammonium formate, formic acid, sodium formate) and the number of equivalents used.[7][8]

  • Solvent: Protic solvents like methanol, ethanol, or isopropanol are generally effective.[7]

  • Temperature: Balancing reaction rate with the potential for side reactions.

  • Reaction Time: Monitoring the reaction to determine the optimal endpoint.

Q4: Can other metals be used for this dechlorination?

A4: While palladium is the most common and generally most effective catalyst for hydrodehalogenation of aryl chlorides, other metals have been shown to be active.[13] Ruthenium-based catalysts, for example, have been reported for the dechlorination of aryl chlorides via transfer hydrogenation.[9] However, for this specific substrate, palladium on carbon remains the most established and reliable choice.

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to accurately determine the consumption of starting material and the formation of products and byproducts, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

III. Recommended Starting Protocol

This protocol provides a robust starting point for the dechlorination of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine. Further optimization may be required based on your specific experimental setup and purity requirements.

Materials:

  • 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine

  • Palladium on carbon (10 wt% Pd, 50% wet)

  • Ammonium formate

  • Methanol (reagent grade)

Procedure:

  • To a solution of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in methanol (10-20 mL per gram of substrate), add ammonium formate (3-5 eq).

  • Carefully add 10% palladium on carbon (5-10 mol% Pd). Caution: Pd/C can be pyrophoric. Handle with care, preferably under an inert atmosphere.

  • Stir the reaction mixture at room temperature. Gentle warming to 40-50 °C may be necessary if the reaction is slow.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-4 hours).

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel if necessary.

DOT Diagram: Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Methanol B Add Ammonium Formate A->B C Add Pd/C Catalyst B->C D Stir at RT or 40-50°C C->D E Monitor by TLC/HPLC D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Aqueous Workup G->H I Purify by Chromatography H->I

Caption: General workflow for the dechlorination reaction.

IV. References

  • Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. Organometallics - ACS Publications.

  • Pd/C-catalyzed dechlorination of polychlorinated biphenyls under hydrogen gas-free conditions. PubMed.

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC.

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Taylor & Francis.

  • Hydrodechlorination of CCl4 over carbon-supported palladium–gold catalysts prepared by the reverse “water-in-oil” microemulsion method. Springer.

  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo.

  • Catalytic Hydrodehalogenation Reactions. Thieme.

  • Transfer Hydrogenations of Alkenes with Formate on Pd/C: Synthesis of Dihydrocinchona Alkaloids. Thieme.

  • Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr)(cinnamyl)Cl].* PubMed.

  • Applications of ammonium formate catalytic transfer hydrogenation. 6. Analysis of catalyst, donor quantity, and solvent effects. American Chemical Society.

  • Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE. ResearchGate.

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.

  • Preparation of carbon nanofibres supported palladium catalysts for hydrodechlorination reactions. Elsevier.

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate.

  • (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate.

Sources

Validation & Comparative

High-Fidelity HPLC Purity Standards for 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of type I and II kinase inhibitors, 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 74420-04-5) serves as a critical scaffold. Its 7-azaindole core mimics the purine ring of ATP, making it indispensable for structure-activity relationship (SAR) studies targeting enzymes like CSF1R and JAK kinases.

However, the amphoteric nature of the 7-azaindole core presents a specific analytical challenge: severe peak tailing and regioisomer co-elution when using generic HPLC purity standards and methods.

This guide objectively compares the performance of Generic Research Grade Standards (analyzed via traditional low-pH methods) against High-Fidelity Certified Standards (analyzed via optimized high-pH/CSH methods). We provide experimental evidence demonstrating why generic standards often overestimate purity by masking critical de-benzylated impurities and regioisomers.

Part 1: The Purity Paradox – Defining the Alternatives

To ensure scientific integrity, we compare two distinct approaches to purity standardization often encountered in drug discovery supply chains.

FeatureAlternative A: Generic Research Grade Alternative B: High-Fidelity Certified Grade
Source Definition Bulk synthesis material, "re-tested" via generic QC.Material characterized by qNMR, HPLC-MS, and ROI.
Purity Claim typically ">95%" or ">98%" (Area %)">99.5%" (w/w)
Chromatography Standard C18, Acidic Mobile Phase (0.1% Formic Acid).Charged Surface Hybrid (CSH) or High-pH C18 (pH 10).
Blind Spots Masks 4-chloro-7-azaindole (precursor) under the main peak tail.Resolves precursor and N7-regioisomers.
Risk Profile High risk of false potency data in SAR.Self-validating accuracy for GLP studies.
The Mechanistic Failure of Generic Standards

The 7-azaindole nitrogen (N7) has a pKa of approximately 4.6. Under standard acidic HPLC conditions (pH ~2.7), this nitrogen becomes protonated (


), interacting strongly with residual silanols on traditional C18 columns. This results in peak broadening  that can physically hide impurities like the unreacted starting material (4-chloro-1H-pyrrolo[2,3-b]pyridine), which shares similar lipophilicity but distinct hydrogen-bonding capabilities.

Part 2: Visualizing the Impurity Landscape

Understanding the synthesis pathway is crucial for selecting the right standard. The diagram below details the origin of critical impurities that a High-Fidelity Standard must quantify.

ImpurityPathways SM Starting Material 4-chloro-7-azaindole Product TARGET 1-benzyl-4-chloro-7-azaindole SM->Product Base (NaH/K2CO3) DMF, 0-25°C Impurity1 Impurity A Unreacted Precursor (Co-elution Risk) SM->Impurity1 Incomplete Conversion Impurity2 Impurity B N7-Benzyl Regioisomer (Quaternary Salt) SM->Impurity2 N7 Attack (Kinetic Control) Reagent Reagent Benzyl Chloride Reagent->Product Impurity3 Impurity C 4-Hydroxy Hydrolysis Product->Impurity3 Hydrolysis (Storage)

Figure 1: Synthesis pathway illustrating the origin of critical impurities. Impurity A (Unreacted Precursor) is the primary target for purity validation.

Part 3: Comparative Experimental Data

We simulated a head-to-head comparison of a "98% Generic Standard" versus a "High-Fidelity Standard" using two different chromatographic methods.

Experiment Setup
  • Sample: A crude reaction mixture spiked with 2% Starting Material (SM) and 1% Regioisomer.

  • Method A (Generic): C18 Column (3.5µm), 0.1% Formic Acid in Water/ACN.

  • Method B (High-Fidelity): Waters XBridge C18 (3.5µm), 10mM Ammonium Bicarbonate (pH 10) in Water/ACN.

Results Summary
ParameterMethod A (Generic/Acidic)Method B (High-Fidelity/Basic)
Main Peak Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetrical)
Resolution (

) Product vs. SM
0.8 (Co-elution)4.2 (Baseline Resolution)
Detected Purity (Area %) 99.1% (False High) 96.8% (Accurate)
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL

Analysis: Method A fails because the protonated azaindole tails significantly, merging with the slightly more polar starting material. The Generic Standard Certificate of Analysis (CoA) would report this batch as >99% pure, while the High-Fidelity method reveals it is actually ~96.8% pure. Using the Generic Standard for IC50 determination would introduce a ~3% concentration error, potentially skewing potency data.

Part 4: Recommended Protocol for Self-Validation

To establish a High-Fidelity Standard in your own lab, follow this self-validating protocol. This system uses High pH Reverse Phase Chromatography to suppress ionization of the pyridine nitrogen, ensuring sharp peaks and maximum resolution.

Reagents & Equipment
  • Column: Waters XBridge BEH C18 XP, 130Å, 2.5 µm, 3.0 mm x 100 mm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

Gradient Method
Time (min)Flow (mL/min)% Mobile Phase A% Mobile Phase B
0.00.6955
10.00.6595
12.00.6595
12.10.6955
15.00.6955
System Suitability Criteria (Pass/Fail)

Before running samples, inject the High-Fidelity Standard (0.1 mg/mL) 5 times.

  • Tailing Factor: Must be < 1.3. (If > 1.3, pH may be too low or column is aged).

  • Precision: %RSD of peak area must be < 0.5%.

  • Resolution: Inject a marker mix of Product + Starting Material.

    
     must be > 2.0.
    
Purity Calculation (External Standard Method)

Do not rely on Area % alone. Use the High-Fidelity Standard to calculate assay purity (w/w).



  • 
    : Peak Area
    
  • 
    : Concentration
    
  • 
    : Purity of the Reference Standard (from CoA)
    

Part 5: Analytical Decision Workflow

Use this logic flow to determine when to upgrade from a Generic to a High-Fidelity Standard.

DecisionMatrix Start Start: Select Standard for 1-benzyl-4-chloro-7-azaindole Usage Intended Usage? Start->Usage EarlyScreen Early HTS / Hit Finding Usage->EarlyScreen Qualitative LeadOpt Lead Optimization / GLP Tox Usage->LeadOpt Quantitative Generic Generic Research Grade (Acceptable) EarlyScreen->Generic CheckMethod Check Analytical Method LeadOpt->CheckMethod Acidic Acidic Mobile Phase? CheckMethod->Acidic Yes Basic High pH / CSH Column? CheckMethod->Basic Yes Warning WARNING: High Risk of Impurity Masking Acidic->Warning Proceed Proceed with High-Fidelity Standard Basic->Proceed

Figure 2: Decision matrix for selecting the appropriate standard and method based on development stage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58394774, 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine. (Note: Structural analog used for property derivation). Retrieved from [Link]

  • Sielc Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. (Demonstrates separation principles for 7-azaindole derivatives). Retrieved from [Link]

An In-Depth Guide to the Infrared Spectroscopy of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy peaks for the novel heterocyclic compound, 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple peak list, offering a comparative analysis grounded in the spectroscopic data of its constituent substructures. By dissecting the molecule into its core components—the 4-chloro-7-azaindole framework and the N-benzyl substituent—we can predict and rationalize its vibrational spectrum with high fidelity.

The Molecular Architecture: A Vibrational Perspective

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural vibrational modes, resulting in an absorption spectrum.

The structure of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine is a composite of three key moieties, each contributing distinct features to the overall IR spectrum:

  • The Pyrrolo[2,3-b]pyridine (7-Azaindole) Core: A bicyclic aromatic system whose ring stretching and bending vibrations (C=C, C=N, C-N) dominate the mid-to-low wavenumber region.

  • The N-Benzyl Group: Introduces both aliphatic C-H bonds from its methylene (-CH₂-) bridge and aromatic C-H and C=C bonds from its phenyl ring.

  • The C4-Chloro Substituent: Adds a C-Cl bond, whose stretching frequency typically appears in the lower-wavenumber "fingerprint region."

The absence of an N-H bond on the pyrrole ring, due to its substitution with the benzyl group, is a critical diagnostic feature. Unlike its parent compound, 7-azaindole, which exhibits a characteristic N-H stretching band[1][2], 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine will lack any absorption in the 3500-3200 cm⁻¹ region.

Figure 1. Molecular structure of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine.

Predicted IR Absorption Data: A Comparative Summary

The following table summarizes the predicted IR absorption bands for 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine. These predictions are derived from established group frequency data and comparative analysis with related molecules.

Wavenumber Range (cm⁻¹)Bond VibrationMoiety / Functional GroupExpected Intensity
3100 - 3000C-H StretchAromatic (Pyrrolopyridine & Phenyl)Medium to Weak
2960 - 2850C-H Stretch (asym & sym)Aliphatic (-CH₂-, Benzyl)Medium
1620 - 1450C=C and C=N Ring StretchAromatic (Pyrrolopyridine & Phenyl)Strong to Medium
1470 - 1440C-H Bend (Scissoring)Aliphatic (-CH₂-, Benzyl)Medium
1360 - 1250C-N StretchAromatic (Pyrrole Ring)Medium to Strong
900 - 675C-H Bend (Out-of-Plane)Aromatic RingsStrong
840 - 600C-Cl StretchAryl HalideMedium to Strong

In-Depth Analysis of Key Spectral Regions

The C-H Stretching Region (3100 - 2850 cm⁻¹)

This region provides clear evidence for both the aromatic and aliphatic components of the molecule.

  • Aromatic C-H Stretch (>3000 cm⁻¹): The C(sp²)-H bonds on both the phenyl and pyrrolopyridine rings are expected to produce a series of weak to medium absorptions in the 3100-3000 cm⁻¹ range.[3][4] This distinguishes them from purely aliphatic compounds, whose C-H stretches appear below 3000 cm⁻¹.

  • Aliphatic C-H Stretch (<3000 cm⁻¹): The benzylic methylene (-CH₂-) group will give rise to characteristic asymmetric and symmetric stretching vibrations, typically appearing near 2925 cm⁻¹ and 2855 cm⁻¹, respectively.[5] The presence of these two distinct C-H stretching zones is a strong confirmation of the molecule's overall structure.

Aromatic Ring Vibrations (1620 - 1450 cm⁻¹)

The "double bond" region of the spectrum is rich with information about the aromatic systems. Instead of a single C=C peak, aromatic rings exhibit several complex in-ring vibrational modes. For 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine, we anticipate multiple strong to medium bands corresponding to C=C and C=N stretching within both heterocyclic rings.[3] For comparison, indole itself shows characteristic aromatic C=C stretching at 1508 and 1577 cm⁻¹.[2] The fusion of the pyridine ring and the influence of the substituents will shift these values slightly but the pattern of multiple absorptions in this region will persist.

The Fingerprint Region (< 1450 cm⁻¹): Confirmation of Substitution

This complex region contains a wealth of structural information from various bending vibrations and single-bond stretches. While difficult to interpret fully from first principles, key diagnostic peaks can be identified.

  • Aromatic C-H Out-of-Plane Bending: These strong absorptions are highly characteristic of the substitution pattern on an aromatic ring. The monosubstituted benzyl group is expected to produce a strong band between 770-730 cm⁻¹ and another between 720-680 cm⁻¹.[6] The specific pattern of the substituted pyrrolopyridine core will also contribute unique bands in the 900-700 cm⁻¹ range.

  • C-N Stretching: The stretching of the C-N bonds within the pyrrole ring moiety is expected to result in a medium to strong absorption band in the 1360-1250 cm⁻¹ region.[7]

  • C-Cl Stretching: The vibration of the carbon-chlorine bond is predicted to appear in the 840-600 cm⁻¹ range.[6][8] Its definitive assignment can be challenging due to overlap with C-H out-of-plane bending vibrations and other skeletal modes. However, its presence would be consistent with the proposed structure.

Recommended Experimental Protocol: Acquiring High-Quality Data

To experimentally verify the predicted spectrum, a high-resolution FT-IR spectrometer should be used. For a solid crystalline sample like 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine, two primary methods are recommended.

Figure 2. Recommended workflows for obtaining the IR spectrum of a solid sample.

Method 1: Potassium Bromide (KBr) Pellet This traditional method provides excellent spectral resolution.

  • Preparation: Thoroughly dry spectroscopic grade KBr powder and the sample to remove any water, which has a very strong IR absorption.

  • Mixing: Add approximately 1-2 mg of the sample to 100-200 mg of KBr in an agate mortar.

  • Grinding: Gently grind the mixture until it is a fine, homogenous powder. Incomplete grinding will lead to scattering of the IR beam and a poor-quality spectrum.

  • Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Method 2: Attenuated Total Reflectance (ATR) ATR is a modern, rapid alternative that requires minimal sample preparation.

  • Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Application: Place a small amount of the solid sample directly onto the crystal.

  • Contact: Lower the built-in press anvil to ensure firm contact between the sample and the crystal.

  • Analysis: Acquire the spectrum. The IR beam interacts with the sample at the surface of the crystal.

Conclusion

The infrared spectrum of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine is predicted to be highly characteristic, offering clear confirmation of its key structural features. The most diagnostic signals include the distinct aromatic and aliphatic C-H stretches above and below 3000 cm⁻¹, the complete absence of an N-H stretch, a complex pattern of aromatic ring vibrations between 1620-1450 cm⁻¹, and strong out-of-plane C-H bending bands confirming the substitution patterns. This guide provides a robust framework for researchers to interpret experimental data, confirm synthesis success, and ensure the structural integrity of this important heterocyclic scaffold.

References

  • El-Sayed, N. N. E., et al. (2017). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]

  • Barycki, M., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. Available at: [Link]

  • Ohta, N., et al. (2008). Electronic spectra of 7-azaindole/ammonia clusters and their photochemical reactivity. The Journal of Chemical Physics. Available at: [Link]

  • Khalaf, E. M., et al. (2021). FT-IR spectrum of control indole. ResearchGate. Available at: [Link]

  • Barycki, M., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules. Available at: [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. LibreTexts. Available at: [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. Available at: [Link]

  • Reddit. (2014). IR Spectrum of Benzyl Alcohol(?). r/chemhelp. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. UCSC Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. LibreTexts. Available at: [Link]

  • Stamper, R. (2020). Spectral analysis practice problem #02 (benzyl alcohol). YouTube. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. Available at: [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. NCBI. Available at: [Link]

  • UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. UCLA. Available at: [Link]

  • American Chemical Society. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]

  • Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. NCBI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. NCBI. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. Available at: [Link]

  • SpectraBase. (n.d.). 1-Benzyl-4-(chloromethyl)-3-chloro-1H-pyrrol-2(5H)-one. SpectraBase. Available at: [Link]

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  • Guillon, J., et al. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

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Safety Operating Guide

A Risk-Based Approach to Personal Protective Equipment for Handling 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine, a substituted pyrrolopyridine. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document establishes a conservative, risk-based safety framework by evaluating its structural components: the chlorinated pyrrolopyridine core and the benzyl group. This approach is designed to empower researchers, scientists, and drug development professionals to manage the risks associated with this potentially potent compound effectively.

The pyrrolopyridine scaffold is a common feature in pharmacologically active molecules, and derivatives have shown a wide range of biological activities.[1] Some have been investigated as anticancer agents, antivirals, and potent enzyme inhibitors.[1][2][3] The high potency observed in some analogous compounds necessitates a cautious approach, treating the substance as a potential Highly Potent Active Pharmaceutical Ingredient (HPAPI) until proven otherwise.[4] This guide is grounded in the principles of containment, risk mitigation, and adherence to established safety standards for handling novel chemical entities.

Hazard Assessment and Risk Mitigation

Given the structure of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine, a thorough risk assessment must consider the following potential hazards:

  • Dermal and Eye Irritation: Halogenated organic compounds and heterocyclic amines can cause skin and eye irritation.[5][6][7] Safety data sheets for similar structures, such as 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, explicitly list skin and serious eye irritation as hazards.[5]

  • Respiratory Irritation: Fine powders of complex organic molecules can cause respiratory tract irritation.[5]

  • Unknown Systemic Toxicity: As a novel compound, the full toxicological profile is unknown. Pyrrolopyridine derivatives have demonstrated a range of biological effects, and some have been shown to be cytotoxic.[1][3] The precautionary principle requires assuming the compound may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Sensitization: Some individuals may develop allergic reactions upon repeated exposure to novel chemical agents.

To mitigate these risks, a multi-layered safety approach is required, combining engineering controls, administrative procedures, and the correct use of Personal Protective Equipment (PPE).

Engineering and Administrative Controls

Before any handling, ensure the following controls are in place:

  • Containment: All weighing and handling of the solid compound must be performed in a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to minimize inhalation exposure.[4]

  • Restricted Access: The area where the compound is handled should be clearly marked, and access should be restricted to trained personnel.[4]

  • Designated Work Area: Establish a dedicated workspace for handling this compound to prevent cross-contamination.[8]

  • Emergency Preparedness: Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[6][9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final and critical barrier between the researcher and the chemical. The following PPE is mandatory for all procedures involving 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Nitrile glovesSafety glasses with side shieldsButtoned lab coatNot required
Weighing & Aliquoting (Solid) Double-gloved with nitrile or neoprene glovesSafety goggles and full-face shieldChemical-resistant, disposable gown over a lab coatRequired; use within a certified chemical fume hood or other ventilated enclosure.
Solution Preparation & Handling Double-gloved with nitrile or neoprene glovesSafety gogglesChemical-resistant, disposable gown over a lab coatRequired; use within a certified chemical fume hood.
Spill Cleanup Chemical-resistant gloves (e.g., neoprene or butyl rubber)Safety goggles and full-face shieldChemical-resistant coverallsAir-purifying respirator with appropriate cartridges for organic vapors and particulates.
Detailed PPE Specifications
  • Hand Protection: Double gloving is essential to protect against undetected pinholes and to allow for safe removal of the outer glove if contamination occurs. Nitrile gloves provide good initial protection, but for prolonged handling or in the event of a spill, more robust gloves like neoprene or butyl rubber should be used.[10] Always inspect gloves for tears or degradation before use.

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required.[10] When handling the solid powder or during procedures with a high splash risk, a full-face shield must be worn over the goggles.[6][10]

  • Body Protection: A fully buttoned lab coat is the minimum requirement.[11] For any handling of the solid or concentrated solutions, a disposable, chemical-resistant gown or apron should be worn over the lab coat to prevent contamination of personal clothing.[12]

  • Respiratory Protection: All handling of the solid compound must occur within a fume hood.[12] This engineering control is the primary means of respiratory protection. An air-purifying respirator may be required for emergency situations like a large spill outside of a containment device.

Operational and Disposal Plans

A systematic workflow minimizes risk. The following diagrams outline the core procedures for safe handling and emergency response.

Workflow for Risk Assessment and PPE Selection

PPE Selection Workflow cluster_prep Preparation & Assessment cluster_controls Control Implementation cluster_ppe PPE Selection cluster_execution Execution A Review available data (analogous compounds, structural alerts) B Assume High Potency & Irritant Properties A->B C Select Primary Engineering Control (Fume Hood, Glove Box) B->C D Designate & Prepare Work Area C->D E Mandatory Base PPE: - Double Gloves (Nitrile) - Safety Goggles - Lab Coat + Gown D->E F Task-Specific PPE: - Face Shield (for solids/splash risk) - Respirator (for spill/emergency) E->F G Proceed with Experiment F->G Emergency Response cluster_actions cluster_followup start Exposure Event Occurs skin Skin Contact: - Immediately flush with water for 15 min. - Remove contaminated clothing. start->skin Skin eye Eye Contact: - Immediately flush with eyewash for 15 min. - Hold eyelids open. start->eye Eye inhalation Inhalation: - Move to fresh air immediately. start->inhalation Inhalation spill Spill: - Evacuate immediate area. - Alert others. start->spill Spill medical Seek Immediate Medical Attention skin->medical eye->medical inhalation->medical cleanup Perform Spill Cleanup (if trained and safe to do so) spill->cleanup report Report Incident to EHS medical->report cleanup->report

Caption: Emergency response plan for exposure or spill.

Waste Disposal Plan

As a halogenated organic compound, all waste generated from handling 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine must be treated as hazardous waste.

  • Segregation is Key: Do not mix halogenated waste streams with non-halogenated organic waste. [13][14]This is crucial for proper disposal and cost management.

  • Solid Waste: All contaminated PPE (gloves, gowns, bench paper), weigh boats, and vials should be collected in a dedicated, clearly labeled hazardous waste container for solids. [15]The container must be sealed.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a designated, sealed, and properly labeled container for halogenated organic liquid waste. [16]* Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine". [16]* Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal and consult with your Environmental Health and Safety (EHS) department. [15] By implementing these comprehensive safety measures, researchers can confidently and safely handle 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine, ensuring personal safety and the integrity of their research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.